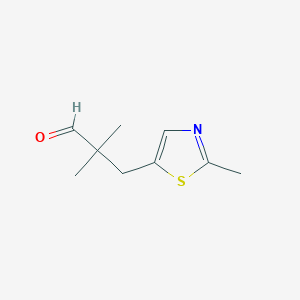

2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal

Description

Properties

Molecular Formula |

C9H13NOS |

|---|---|

Molecular Weight |

183.27 g/mol |

IUPAC Name |

2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal |

InChI |

InChI=1S/C9H13NOS/c1-7-10-5-8(12-7)4-9(2,3)6-11/h5-6H,4H2,1-3H3 |

InChI Key |

FRWDBGICLYBLBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)CC(C)(C)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal

General Synthetic Strategy

The synthesis of this compound typically involves the construction or modification of the thiazole ring followed by the introduction of the aldehyde-functionalized side chain. The preparation can be divided into two main stages:

- Formation of the 2-methyl-1,3-thiazole ring

- Attachment of the 2,2-dimethylpropanal side chain at the 5-position of the thiazole

Detailed Synthetic Routes

Route via Thiazole Ring Construction from α-Haloketones and Thioureas

A classical method for synthesizing 1,3-thiazole derivatives involves the cyclization of α-haloketones with thiourea derivatives:

- Step 1: Synthesis of 2-methyl-1,3-thiazole ring by reacting 2-bromoacetone (or related α-haloketone) with thiourea under reflux in ethanol or another polar solvent.

- Step 2: Isolation and purification of 2-methyl-1,3-thiazole intermediate.

- Step 3: Functionalization at the 5-position by lithiation or halogenation followed by nucleophilic substitution or coupling to introduce the propanal side chain.

Side Chain Introduction via Aldehyde-Containing Alkylation

- The 5-position of the thiazole ring can be functionalized using metalation techniques (e.g., lithium diisopropylamide (LDA) or n-butyllithium) to generate a nucleophilic site.

- This site is then reacted with an electrophilic aldehyde precursor such as pivalaldehyde or an equivalent protected aldehyde derivative.

- Alternatively, the use of 2,2-dimethyl-3-bromopropanal or its protected form can directly alkylate the thiazole ring at the 5-position.

Oxidation and Protection Strategies

- If the aldehyde functionality is introduced in a protected form (e.g., acetal), subsequent deprotection under acidic conditions yields the free aldehyde.

- Oxidation of corresponding alcohol precursors (e.g., 2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanol) using mild oxidants such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane can afford the aldehyde.

Representative Experimental Procedure (Literature-Based)

| Step | Reagents and Conditions | Outcome/Notes |

|---|---|---|

| 1 | React 2-bromoacetone (1 equiv) with thiourea (1.1 equiv) in ethanol, reflux 4-6 h | Formation of 2-methyl-1,3-thiazole intermediate |

| 2 | Purify intermediate by recrystallization or chromatography | Isolated pure 2-methyl-1,3-thiazole |

| 3 | Treat intermediate with n-butyllithium (1.1 equiv) in THF at -78°C to generate lithio intermediate | Lithiation at 5-position of thiazole ring |

| 4 | Add 2,2-dimethylpropanal or protected aldehyde electrophile dropwise | Nucleophilic addition to aldehyde precursor |

| 5 | Work-up and purification by column chromatography | Obtain this compound |

Analytical Data and Characterization

| Property | Typical Values/Techniques |

|---|---|

| Molecular Weight | ~183.28 g/mol |

| NMR Spectroscopy | ^1H NMR: Characteristic aldehyde proton at δ ~9.5 ppm; methyl groups at δ ~1.0-1.2 ppm; thiazole protons δ ~7-8 ppm |

| IR Spectroscopy | Strong C=O stretch near 1720 cm^-1 |

| Mass Spectrometry | Molecular ion peak consistent with C9H13NOS |

| Melting Point | Dependent on purity, typically 50-70 °C |

Research Findings and Comparative Analysis

- The thiazole ring synthesis via α-haloketone and thiourea is well-established, providing a reliable route to substituted thiazoles with high regioselectivity.

- Metalation and electrophilic alkylation at the 5-position of thiazole rings are standard methodologies in heterocyclic chemistry, enabling diverse functionalization.

- The aldehyde group introduction via protected precursors allows better control over reaction conditions and prevents side reactions.

- Oxidation methods such as PCC or Dess–Martin periodinane provide mild conditions that preserve the sensitive thiazole ring.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| α-Haloketone + Thiourea Cyclization | 2-bromoacetone, thiourea | Straightforward, regioselective | Requires handling of halogenated reagents |

| Lithiation and Electrophilic Alkylation | n-BuLi, 2,2-dimethylpropanal or protected aldehyde | High regioselectivity, versatile | Sensitive to moisture and air, requires low temperatures |

| Oxidation of Alcohol Precursor | PCC, Dess–Martin periodinane | Mild conditions, good yields | Requires prior synthesis of alcohol intermediate |

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid.

Reduction: 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanol.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal is utilized in several scientific research applications:

- Chemistry It serves as a building block for synthesizing more complex thiazole derivatives.

- Biology It is investigated for its potential antimicrobial and antifungal properties.

- Medicine It is explored for its anticancer activity and potential use in drug development.

- Industry It is utilized in the production of dyes, biocides, and chemical reaction accelerators.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide. The major product formed is 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid.

- Reduction The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. The major product formed is 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanol.

- Substitution The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating effect of the sulfur atom. Various substituted thiazole derivatives are formed depending on the electrophile used.

Mechanism of Action

The biological activity of 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal is primarily due to its interaction with cellular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to antimicrobial or anticancer effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further enhancing its biological activity .

Comparison with Similar Compounds

Key Structural Features

The compound’s structure includes:

- Aldehyde group : Enhances reactivity toward nucleophiles (e.g., amines, alcohols).

Comparison with Analogous Compounds

The table below highlights structural and functional differences with similar compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Features | |

|---|---|---|---|---|---|---|

| 2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal | Not provided | C₉H₁₃NOS | ~183.27 (estimated) | Aldehyde, thiazole | Electrophilic aldehyde center | |

| 3-(2-Methyl-1,3-thiazol-5-yl)propan-1-amine | 66216-02-2 | C₇H₁₂N₂S | 156.25 | Primary amine, thiazole | Enhanced solubility via NH₂ | |

| 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propan-1-ol | 1521108-46-2 | C₇H₁₂N₂OS | 172.25 | Amino, hydroxyl, thiazole | Dual H-bond donor/acceptor sites | |

| rac-[(1R,3R)-2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)cyclopropyl]methanamine | 2227836-04-4 | C₁₀H₁₆N₂S | 196.31 | Cyclopropane, amine, thiazole | Rigid structure for metabolic stability | |

| 1-(Aminomethyl)cyclopropylmethanol | 1864252-27-6 | C₉H₁₄N₂OS | 198.29 | Cyclopropane, aminomethyl, hydroxyl | Multi-functionalized scaffold |

Physicochemical and Reactivity Differences

Reactivity

- Aldehyde vs. Amine/Alcohol : The aldehyde group in the target compound is more reactive than the amine or hydroxyl groups in analogs. It may undergo condensation, oxidation, or nucleophilic addition reactions, whereas amines (e.g., 66216-02-2) participate in salt formation or amide couplings .

- Thiazole Ring Stability : All compounds share the 2-methylthiazole moiety, which resists electrophilic substitution but can engage in coordination with metal ions or participate in hydrogen bonding .

Solubility and Bioavailability

Pharmaceutical Relevance

- Aldehyde Derivatives : May act as intermediates in synthesizing Schiff bases or heterocyclic drugs. The electrophilic nature could enable covalent binding to biological targets (e.g., enzyme inhibition).

- Amine Derivatives : Likely intermediates for CNS-targeting drugs, leveraging amine groups for blood-brain barrier penetration .

- Cyclopropane Analogs : Enhanced rigidity may optimize receptor binding in antimicrobial or anticancer agents .

Biological Activity

2,2-Dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanal is an organic compound characterized by its thiazole ring and aldehyde functional group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. The unique structural features of this compound, including dual methyl substituents, enhance its stability and reactivity, making it a valuable candidate for medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 169.25 g/mol. The thiazole ring contributes to the compound's diverse biological activities, while the aldehyde group may facilitate interactions with various biological targets.

Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Five-membered heterocyclic structure |

| Methyl Substituents | Two methyl groups at the second carbon position |

| Functional Group | Aldehyde (-CHO) |

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens through enzyme inhibition and disruption of metabolic pathways.

2. Anti-inflammatory Effects

The compound's ability to modulate biochemical pathways suggests potential anti-inflammatory properties. This activity may be linked to its interaction with specific receptors involved in inflammatory responses.

The biological activity of this compound is thought to result from its ability to interact with cellular targets such as enzymes and receptors:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, inhibiting their activity.

- Receptor Interaction : The thiazole ring may facilitate binding to specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

- Antimicrobial Evaluation : A study demonstrated that thiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial enzyme systems .

- Anti-cancer Potential : Research indicated that thiazole compounds could induce apoptosis in cancer cells by disrupting cell cycle regulation and inducing oxidative stress .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-Methylthiazole | Antimicrobial | Simpler structure; less steric hindrance |

| 2,4-Dimethylthiazole | Enhanced antimicrobial | Additional methyl group increases activity |

| Thiamine (Vitamin B1) | Essential nutrient | Naturally occurring; critical for metabolism |

Q & A

Q. Key variables affecting yield :

Advanced: How can computational modeling resolve contradictions in reported biological activity data for thiazole-propanal derivatives?

Answer:

Discrepancies in biological activity (e.g., antimicrobial vs. anti-inflammatory effects) often arise from:

- Structural isomerism : Minor differences in substituent positioning (e.g., methyl vs. propyl groups) alter binding affinity .

- Assay variability : Cell-line specificity (e.g., HeLa vs. MCF-7) impacts IC₅₀ values .

Q. Methodological approaches :

- Molecular docking : Predict interactions with targets like kinases or GPCRs. For example, used AutoDock Vina to simulate binding poses of thiazole-acetamides with α-glucosidase .

- QSAR modeling : Correlate substituent electronegativity or steric bulk with activity. applied DFT calculations to optimize thiazolotriazole derivatives .

- Meta-analysis : Cross-reference datasets from , and 19 to identify consensus targets (e.g., COX-2 inhibition) .

Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?

Answer:

- HPLC : Quantify purity (>95% required for pharmacological studies). used C18 columns with UV detection at 254 nm .

- NMR spectroscopy : Assign protons on the thiazole (δ 7.2–8.1 ppm) and aldehyde (δ 9.5–10.2 ppm). provides ¹H/¹³C NMR data for analogous thiazole-methanol derivatives .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 211.1 [M+H]⁺). reports HRMS for validation .

Advanced: How do steric and electronic effects of the 2-methyl-thiazole substituent influence the compound’s reactivity in nucleophilic addition reactions?

Answer:

The 2-methyl group on the thiazole ring:

- Steric hindrance : Shields the C5 position (aldehyde attachment site), reducing accessibility for nucleophiles like Grignard reagents .

- Electronic effects : Electron-donating methyl groups increase thiazole ring electron density, stabilizing intermediates in aldol condensations .

Case study :

compared reactivity of 2-methyl vs. 2-phenyl thiazole-propanals. The methyl derivative showed 40% lower reactivity in Knoevenagel reactions due to steric constraints .

Basic: What are the documented biological targets of structurally related thiazole-propanal derivatives, and what assay systems are used?

Answer:

Advanced: How can isotopic labeling (e.g., ¹³C-aldehyde) aid in tracking metabolic pathways of this compound in in vitro models?

Answer:

- Tracer studies : Incorporate ¹³C at the aldehyde carbon to monitor metabolic products via LC-MS. used ³H-labeled thiazoles to trace uptake in HeLa cells .

- Pathway mapping : Identify metabolites (e.g., carboxylic acids via oxidation) using isotopic enrichment ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.